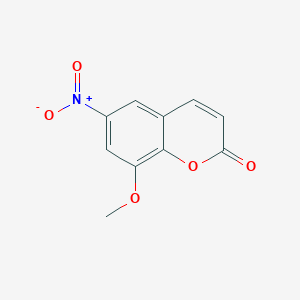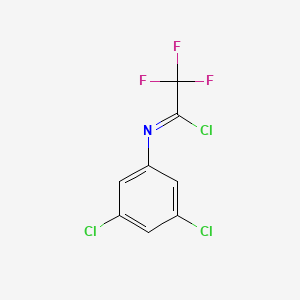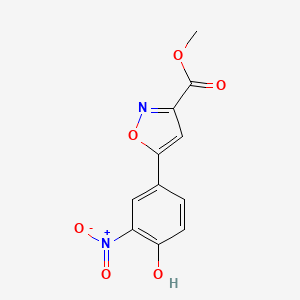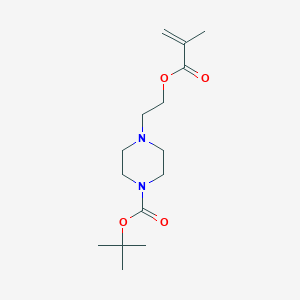
2-(4-Boc-1-piperazinyl)ethyl Methacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Boc-1-piperazinyl)ethyl Methacrylate is a chemical compound that features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group and a methacrylate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Boc-1-piperazinyl)ethyl Methacrylate typically involves the reaction of 2-(4-Boc-1-piperazinyl)ethanol with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride. The general reaction scheme is as follows:
- Dissolve 2-(4-Boc-1-piperazinyl)ethanol in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add methacryloyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-(4-Boc-1-piperazinyl)ethyl Methacrylate can undergo various chemical reactions, including:
Substitution Reactions: The methacrylate ester group can participate in nucleophilic substitution reactions.
Polymerization: The methacrylate group can undergo radical polymerization to form polymers.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Radical Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed
Polymerization: The major product is a polymer with repeating units of the methacrylate monomer.
Deprotection: The major product is 2-(1-piperazinyl)ethyl Methacrylate.
科学研究应用
2-(4-Boc-1-piperazinyl)ethyl Methacrylate has several scientific research applications:
Polymer Chemistry:
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of pharmaceutical agents, particularly those containing piperazine moieties.
Bioconjugation: The methacrylate group allows for the conjugation of the compound to biomolecules, enabling the development of bioconjugates for therapeutic and diagnostic purposes.
作用机制
The mechanism of action of 2-(4-Boc-1-piperazinyl)ethyl Methacrylate depends on its application. In polymerization reactions, the methacrylate group undergoes radical polymerization to form polymers. In pharmaceuticals, the piperazine moiety can interact with biological targets, such as receptors or enzymes, to exert its effects. The Boc group serves as a protecting group, which can be removed to reveal the active amine functionality.
相似化合物的比较
Similar Compounds
- 2-(4-Boc-1-piperazinyl)acetic acid
- 2-(4-Boc-1-piperazinyl)ethanol
- 2-(4-Boc-1-piperazinyl)ethyl acrylate
Uniqueness
2-(4-Boc-1-piperazinyl)ethyl Methacrylate is unique due to the presence of both the methacrylate ester and the Boc-protected piperazine moiety. This combination allows for versatile applications in polymer chemistry and pharmaceuticals, where both functionalities can be utilized for different purposes.
属性
分子式 |
C15H26N2O4 |
|---|---|
分子量 |
298.38 g/mol |
IUPAC 名称 |
tert-butyl 4-[2-(2-methylprop-2-enoyloxy)ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H26N2O4/c1-12(2)13(18)20-11-10-16-6-8-17(9-7-16)14(19)21-15(3,4)5/h1,6-11H2,2-5H3 |
InChI 键 |
SQUNNXSWIDLHIX-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OCCN1CCN(CC1)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


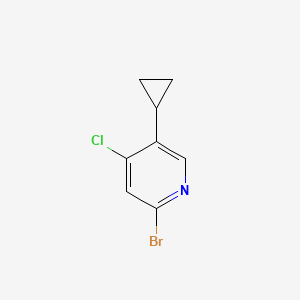
![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane](/img/structure/B13698252.png)
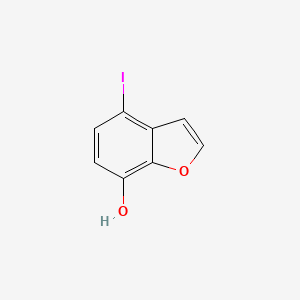

![3-Acetyl-6-methylimidazo[1,2-a]pyridine](/img/structure/B13698270.png)
![{2-[(Dimethylamino)methylidene]cyclopentylidene}propanedinitrile](/img/structure/B13698277.png)
![O-[4-(tert-Butyl)phenyl]hydroxylamine](/img/structure/B13698286.png)
![(2S,4S)-1-Boc-4-[(difluoromethoxy)methyl]pyrrolidine-2-carboxylic Acid](/img/structure/B13698289.png)
![Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride](/img/structure/B13698294.png)

